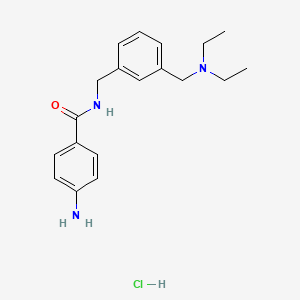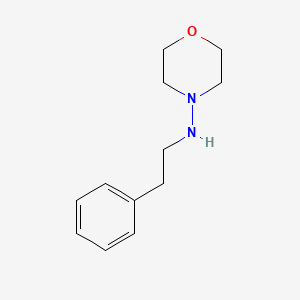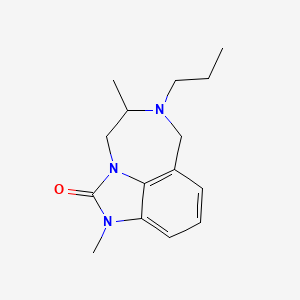
(+-)-4,5,6,7-Tetrahydro-1,5-dimethyl-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-4,5,6,7-Tetrahydro-1,5-dimethyl-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one is a compound belonging to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (±)-4,5,6,7-Tetrahydro-1,5-dimethyl-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acylation of aminobenzophenones followed by cyclocondensation reactions. For instance, the acylation of 5-chloro-2-(methylamino)benzophenone with bromoacetyl chloride in NMP, followed by an intramolecular cyclization reaction upon addition of a stream of NH3 in a MeOH/H2O mixture .
Industrial Production Methods
Industrial production of benzodiazepines, including (±)-4,5,6,7-Tetrahydro-1,5-dimethyl-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, often employs continuous flow chemistry. This method allows for efficient and scalable synthesis, reducing the reaction time and improving yield. Continuous flow synthesis involves the use of microreactors where reagents are continuously pumped through the system, allowing for precise control over reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
(±)-4,5,6,7-Tetrahydro-1,5-dimethyl-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents like alkyl halides or aryl halides are used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzodiazepines, N-oxides, and reduced derivatives, each with distinct pharmacological properties .
Applications De Recherche Scientifique
(±)-4,5,6,7-Tetrahydro-1,5-dimethyl-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex benzodiazepine derivatives.
Biology: Studied for its interactions with various biological receptors, including GABA receptors.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, epilepsy, and other neurological disorders.
Mécanisme D'action
The mechanism of action of (±)-4,5,6,7-Tetrahydro-1,5-dimethyl-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one involves its interaction with the GABA-A receptor. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the sedative, anxiolytic, and anticonvulsant effects commonly associated with benzodiazepines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Known for its anticonvulsant effects.
Lorazepam: Used primarily for its anxiolytic and sedative effects.
Uniqueness
(±)-4,5,6,7-Tetrahydro-1,5-dimethyl-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its unique binding affinity and selectivity for certain receptor subtypes make it a valuable compound for research and therapeutic applications .
Propriétés
Numéro CAS |
136723-02-9 |
|---|---|
Formule moléculaire |
C15H21N3O |
Poids moléculaire |
259.35 g/mol |
Nom IUPAC |
3,11-dimethyl-10-propyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one |
InChI |
InChI=1S/C15H21N3O/c1-4-8-17-10-12-6-5-7-13-14(12)18(9-11(17)2)15(19)16(13)3/h5-7,11H,4,8-10H2,1-3H3 |
Clé InChI |
QDJGCXRXODAGOI-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CC2=C3C(=CC=C2)N(C(=O)N3CC1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



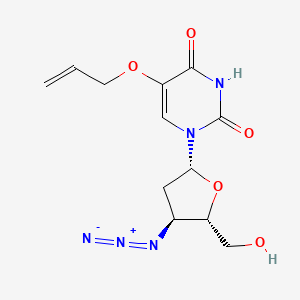
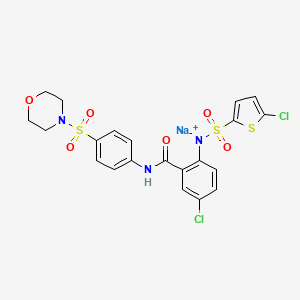
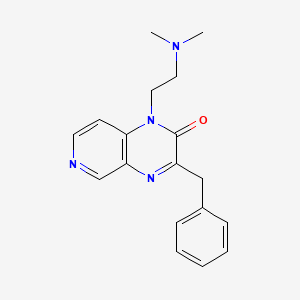
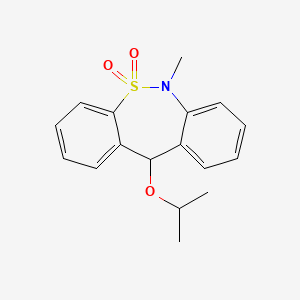

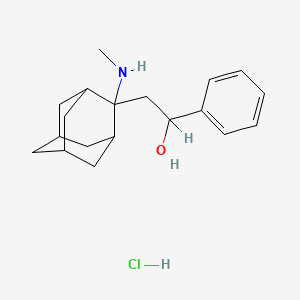



![4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12785219.png)
![Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate [French]](/img/structure/B12785227.png)
